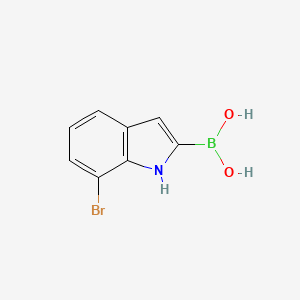

(7-Bromo-1H-indol-2-yl)boronic acid

Description

BenchChem offers high-quality (7-Bromo-1H-indol-2-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (7-Bromo-1H-indol-2-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(7-bromo-1H-indol-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BBrNO2/c10-6-3-1-2-5-4-7(9(12)13)11-8(5)6/h1-4,11-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLQBMECATXATSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1)C(=CC=C2)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BBrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20656927 | |

| Record name | (7-Bromo-1H-indol-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957120-89-7 | |

| Record name | (7-Bromo-1H-indol-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (7-Bromo-1H-indol-2-yl)boronic acid: A Key Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

(7-Bromo-1H-indol-2-yl)boronic acid is a specialized heterocyclic organic compound that has emerged as a valuable building block in the field of medicinal chemistry and drug discovery. Its unique structural features, combining the versatile indole scaffold with the reactive boronic acid moiety, make it a crucial intermediate in the synthesis of complex bioactive molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Core Chemical and Physical Properties

(7-Bromo-1H-indol-2-yl)boronic acid is a solid compound at room temperature, and its stability and reactivity are central to its utility in organic synthesis. The presence of the bromine atom at the 7-position of the indole ring and the boronic acid group at the 2-position allows for regioselective modifications, making it a powerful tool for creating diverse molecular architectures.

| Property | Value | Reference |

| CAS Number | 957120-89-7 | [1] |

| Molecular Formula | C₈H₇BBrNO₂ | [1] |

| Molecular Weight | 239.86 g/mol | [1][2] |

| Appearance | Not explicitly stated in search results, but typically a solid. | [2] |

| Purity | ≥97% | [1][3] |

| Storage | 2-8°C, Refrigerator | [2] |

Synthesis of (7-Bromo-1H-indol-2-yl)boronic acid: An Experimental Protocol

The synthesis of (7-Bromo-1H-indol-2-yl)boronic acid typically starts from the corresponding 7-bromoindole. The introduction of the boronic acid group at the C2 position can be achieved through a variety of methods, with one common approach involving a metal-halogen exchange followed by reaction with a trialkyl borate. While a specific detailed protocol for this exact compound was not found in the initial search, a general procedure based on established methods for the synthesis of indolylboronic acids is outlined below. This protocol is illustrative and may require optimization.

Reaction Scheme:

Caption: General synthesis of (7-Bromo-1H-indol-2-yl)boronic acid.

Materials:

-

7-Bromoindole

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate (B(O-iPr)₃)

-

Aqueous Hydrochloric Acid (HCl)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Organic solvents for extraction and purification (e.g., diethyl ether, ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 7-bromoindole (1.0 equivalent) and dissolved in anhydrous THF under a nitrogen atmosphere.

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 equivalents) is added dropwise via syringe, ensuring the internal temperature does not rise significantly. The reaction mixture is stirred at this temperature for 1-2 hours.

-

Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to slowly warm to room temperature and stirred overnight.

-

Quenching and Extraction: The reaction is quenched by the slow addition of aqueous HCl at 0 °C. The resulting mixture is partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is separated, and the aqueous layer is extracted two more times with the organic solvent.

-

Workup and Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield (7-Bromo-1H-indol-2-yl)boronic acid.

The Suzuki-Miyaura Cross-Coupling Reaction: A Powerful Application

The primary and most significant application of (7-Bromo-1H-indol-2-yl)boronic acid is its use as a coupling partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. In the context of drug discovery, this allows for the efficient construction of biaryl and heteroaryl structures, which are common motifs in many pharmaceutical agents.[4] The indole moiety can serve as a versatile scaffold, and the Suzuki-Miyaura coupling provides a means to introduce a wide range of substituents at the 2-position.

General Reaction Scheme:

Caption: Suzuki-Miyaura coupling of (7-Bromo-1H-indol-2-yl)boronic acid.

Experimental Protocol for Suzuki-Miyaura Coupling:

The following is a general protocol for the Suzuki-Miyaura coupling of (7-Bromo-1H-indol-2-yl)boronic acid with an aryl or heteroaryl halide. Reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, may need to be optimized for specific substrates.[4][5]

Materials:

-

(7-Bromo-1H-indol-2-yl)boronic acid (1.0 - 1.5 equivalents)

-

Aryl or heteroaryl halide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system, typically 1-5 mol%)[5]

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, typically 2-3 equivalents)

-

Solvent system (e.g., a mixture of an organic solvent like dioxane, THF, or DMF with water)

Procedure:

-

Reaction Setup: To a reaction vessel is added (7-Bromo-1H-indol-2-yl)boronic acid, the aryl or heteroaryl halide, the base, and a magnetic stir bar.

-

Degassing: The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., nitrogen or argon) by repeated cycles of vacuum and backfilling. The solvent system is then added, and the mixture is degassed by bubbling the inert gas through it for 15-30 minutes.

-

Catalyst Addition: The palladium catalyst is added to the reaction mixture under the inert atmosphere.

-

Reaction: The reaction mixture is heated to the desired temperature (typically between 60-100 °C) and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5]

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired 2-substituted 7-bromo-1H-indole.

Applications in Drug Discovery and Medicinal Chemistry

The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs with diverse biological activities. Boronic acids themselves are also recognized as important pharmacophores, with several boronic acid-containing drugs approved for clinical use.[6][7][8][9] (7-Bromo-1H-indol-2-yl)boronic acid, by combining these two key features, serves as a powerful starting material for the synthesis of novel therapeutic agents.

The resulting 2-aryl-7-bromo-1H-indoles can be further functionalized at the bromine position, the indole nitrogen, or other positions on the indole ring, providing access to a vast chemical space for drug discovery efforts targeting a range of diseases, including cancer, inflammatory disorders, and infectious diseases.[6][10][11][12][13]

Signaling Pathways and Logical Relationships

The specific signaling pathways modulated by compounds derived from (7-Bromo-1H-indol-2-yl)boronic acid will depend on the final structure of the molecule. However, a general workflow for its application in a drug discovery program can be visualized as follows:

Caption: Drug discovery workflow utilizing (7-Bromo-1H-indol-2-yl)boronic acid.

This workflow illustrates the logical progression from the starting material, through chemical synthesis and biological screening, to the identification of a potential drug candidate. The versatility of (7-Bromo-1H-indol-2-yl)boronic acid is a key enabler of the initial library synthesis, which is the foundation of this discovery process.

Conclusion

(7-Bromo-1H-indol-2-yl)boronic acid is a highly valuable and versatile building block for medicinal chemists and drug development professionals. Its strategic placement of a bromine atom and a boronic acid group on the indole scaffold allows for the efficient and regioselective synthesis of complex molecules, primarily through the robust Suzuki-Miyaura cross-coupling reaction. While this guide provides a foundational understanding of its properties, synthesis, and applications, further exploration of its utility in specific therapeutic areas is an active and promising area of research. The continued application of this and similar building blocks will undoubtedly contribute to the discovery and development of the next generation of innovative medicines.

References

- 1. (7-Bromo-1H-indol-2-yl)boronic acid 97% | CAS: 957120-89-7 | AChemBlock [achemblock.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. alfa-chemclinix.com [alfa-chemclinix.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. indole-building-block.com [indole-building-block.com]

Synthesis of Substituted Indole Derivatives Using Boronic Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of substituted indole derivatives utilizing boronic acids, with a primary focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The indole scaffold is a privileged structure in medicinal chemistry and materials science, and its functionalization through carbon-carbon bond formation is of paramount importance. The use of boronic acids as coupling partners offers a versatile, efficient, and functional group tolerant approach to access a wide array of substituted indoles.[[“]][2] This document details the core methodologies, presents quantitative data for comparative analysis, provides explicit experimental protocols, and visualizes key reaction pathways and workflows.

Introduction to Indole Functionalization via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the formation of C-C bonds. In the context of indole synthesis, this reaction typically involves the coupling of a haloindole (or an indole triflate) with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base.[[“]][2][3] Alternatively, indolylboronic acids can be coupled with various organic halides.[[“]] The mild reaction conditions, commercial availability of a vast library of boronic acids, and the low toxicity of the boron-containing byproducts make this a highly attractive strategy for the synthesis of complex indole derivatives.[[“]]

Two primary strategies are employed for the synthesis of substituted indoles using this methodology:

-

Strategy A: Coupling of a haloindole with a boronic acid.

-

Strategy B: Coupling of an indolylboronic acid with an organic halide.

The choice of strategy often depends on the availability of the starting materials. This guide will primarily focus on Strategy A, which is more common due to the wider commercial availability of substituted boronic acids.

Catalytic Systems and Reaction Components

The success of the Suzuki-Miyaura coupling for indole synthesis is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.

2.1. Palladium Catalysts: Palladium complexes in the Pd(0) oxidation state are the active catalysts. While Pd(0) complexes like Pd(PPh₃)₄ can be used directly, it is often more convenient to use stable Pd(II) precatalysts such as Pd(OAc)₂, PdCl₂(dppf), or palladacycles, which are reduced in situ to the active Pd(0) species.[2][3] The choice of catalyst can significantly impact reaction efficiency and scope.

2.2. Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. For the coupling of haloindoles, bulky and electron-rich phosphine ligands are often employed to enhance catalytic activity, especially when using less reactive aryl chlorides.[4] Common ligands include:

-

Triphenylphosphine (PPh₃)

-

Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

2.3. Bases: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step.[5] The choice of base can influence the reaction rate and yield, and common bases include:

-

Carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

-

Phosphates (e.g., K₃PO₄)

-

Hydroxides (e.g., NaOH, KOH)

2.4. Solvents: A variety of organic solvents can be used, often in combination with water to facilitate the dissolution of the base. Common solvent systems include:

-

Dioxane/water

-

Toluene/water

-

DMF (N,N-Dimethylformamide)

-

THF (Tetrahydrofuran)/water

Data Presentation: Synthesis of Substituted Indoles

The following tables summarize quantitative data from various literature sources for the synthesis of C2, C3, and C5,C7-substituted indoles via Suzuki-Miyaura coupling.

Table 1: Synthesis of 2-Arylindoles

| Entry | Haloindole | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2-Chloro-1-methylindole | Phenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 | [4] |

| 2 | 2-Bromoindole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 16 | 88 | N/A |

| 3 | 2-Iodo-1H-indole | 3-Tolylboronic acid | Pd(OAc)₂ (3) | PPh₃ (6) | K₂CO₃ | DMF | 110 | 8 | 92 | N/A |

Table 2: Synthesis of 3-Arylindoles

| Entry | Haloindole | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 3-Bromoindole | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | DME | 80 | 2 | 90 | [2] |

| 2 | 3-Iodo-1-Boc-indole | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 100 | 18 | 94 | [4] |

| 3 | 3-Bromo-1H-indole | 2-Naphthylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | 12 | 85 | N/A |

Table 3: Synthesis of 5,7-Diarylindoles

| Entry | Haloindole | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 5,7-Dibromoindole | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | H₂O | 120 (MW) | 1.5 | 85 | [3] |

| 2 | 5,7-Dibromoindole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | H₂O | 120 (MW) | 1.5 | 91 | [3] |

| 3 | 5,7-Dibromo-1-benzylindole | Phenylboronic acid | Pd(OAc)₂ (4) | SPhos (8) | K₃PO₄ | Dioxane/H₂O | 110 | 24 | 70 | [3] |

Experimental Protocols

The following are detailed, generalized experimental protocols for the synthesis of substituted indoles via Suzuki-Miyaura coupling. These should be adapted based on the specific substrates and desired scale.

4.1. General Protocol for the Synthesis of C3-Arylindoles

-

Reaction Setup: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the 3-haloindole (1.0 mmol, 1.0 equiv), arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%), and base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

-

Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add the degassed solvent (e.g., DME, 5 mL) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 h). Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 3-arylindole.[2]

4.2. General Protocol for the Double Arylation of 5,7-Dibromoindoles in Water

-

Reaction Setup: In a microwave vial, combine 5,7-dibromoindole (1.0 mmol, 1.0 equiv), the respective arylboronic acid (3.0 mmol, 3.0 equiv), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and Na₂CO₃ (4.0 mmol, 4.0 equiv).

-

Inert Atmosphere: Seal the vial and flush with a stream of dry nitrogen.

-

Solvent Addition: Add deionized water (2.5 mL) via a septum.

-

Sonication and Reaction: Sonicate the vial for 30 seconds and then heat it under microwave irradiation for 1.5 hours at 120 °C.

-

Work-up: After cooling, extract the reaction mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the residue by column chromatography to yield the 5,7-diarylindole.[3]

Mandatory Visualizations

5.1. Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

References

- 1. Suzuki Reaction General Procedure - Consensus Academic Search Engine [consensus.app]

- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]

- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Yoneda Labs [yonedalabs.com]

The Strategic Role of (7-Bromo-1H-indol-2-yl)boronic Acid in Modern Medicinal Chemistry

(7-Bromo-1H-indol-2-yl)boronic acid) is emerging as a pivotal building block in medicinal chemistry, primarily serving as a versatile precursor for the synthesis of complex heterocyclic scaffolds with significant therapeutic potential. Its unique combination of a reactive boronic acid moiety and a functionalizable indole core makes it an invaluable tool for drug discovery and development professionals. This technical guide provides an in-depth analysis of its applications, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Core Applications in Drug Discovery

The primary utility of (7-Bromo-1H-indol-2-yl)boronic acid lies in its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction enables the formation of a carbon-carbon bond between the indole-2-position and various aryl or heteroaryl partners, paving the way for the creation of diverse molecular libraries.

A significant application of this building block is in the synthesis of 9H-pyrimido[4,5-b]indole derivatives , a class of compounds that have shown promise as potent dual inhibitors of Rearranged during transfection (RET) and Tropomyosin receptor kinase A (TRKA) .[1][2] Aberrant signaling through these receptor tyrosine kinases is implicated in the progression of various cancers.[1] The 7-bromo substitution on the indole ring offers a strategic handle for further chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Synthesis and Chemical Properties

(7-Bromo-1H-indol-2-yl)boronic acid is a stable, crystalline solid. While specific synthetic protocols for this exact molecule are not extensively detailed in publicly available literature, its synthesis can be inferred from established methods for preparing similar indolylboronic acids. A plausible synthetic route would involve the protection of the indole nitrogen, followed by a metal-halogen exchange of a 2,7-dibromoindole precursor and subsequent trapping with a borate ester, followed by hydrolysis to yield the boronic acid.

Quantitative Data: Efficacy of Derived Inhibitors

Derivatives of the pyrimido[4,5-b]indole scaffold, which can be synthesized using (7-Bromo-1H-indol-2-yl)boronic acid as a key starting material, have demonstrated potent inhibitory activity against RET and TRKA kinases. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for representative compounds from this class.

| Compound ID | Target Kinase | IC50 (nM) |

| Pz-1 | RET | 1.0 |

| Pz-1 | TRKA | 1.6 |

| Cabozantinib | RET | 5.2 |

| Cabozantinib | TRKA | 79 |

Note: While these compounds share the core pyrimido[4,5-b]indole scaffold, the specific substitution at the 7-position of the indole may vary. The data is presented to illustrate the potential potency of this class of inhibitors.[2]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of (7-Bromo-1H-indol-2-yl)boronic acid with a Halogenated Pyrimidine

This protocol is a representative example of how (7-Bromo-1H-indol-2-yl)boronic acid can be utilized to synthesize the core of dual RET/TRKA inhibitors.

Materials:

-

(7-Bromo-1H-indol-2-yl)boronic acid

-

4-Chloro- or 4-bromopyrimidine derivative

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand like P(t-Bu)₃)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or KF)

-

Anhydrous solvent (e.g., 1,4-dioxane, THF, or DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry reaction flask, add (7-Bromo-1H-indol-2-yl)boronic acid (1.0 eq.), the halogenated pyrimidine (1.2 eq.), and the base (2.0-3.0 eq.).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the anhydrous solvent, followed by the palladium catalyst and ligand (typically 1-5 mol%).

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-(pyrimidin-4-yl)-7-bromo-1H-indole derivative.

Signaling Pathways and Mechanism of Action

The therapeutic rationale for synthesizing inhibitors derived from (7-Bromo-1H-indol-2-yl)boronic acid is to target key signaling pathways involved in cancer cell proliferation and survival.

RET Signaling Pathway

The RET receptor tyrosine kinase, upon binding to its ligand-coreceptor complex, dimerizes and autophosphorylates, initiating a cascade of downstream signaling through pathways such as RAS/MAPK and PI3K/AKT, which ultimately promote cell growth and survival. Oncogenic mutations or fusions of the RET gene lead to constitutive activation of these pathways.

Caption: Simplified RET signaling pathway and the point of inhibition.

TRKA Signaling Pathway

Similarly, the TRKA receptor is activated by nerve growth factor (NGF), leading to dimerization, autophosphorylation, and the activation of downstream pathways including RAS/MAPK and PI3K/AKT, which are crucial for neuronal survival and differentiation, but can be hijacked by cancer cells.

Caption: Simplified TRKA signaling pathway and the point of inhibition.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery of kinase inhibitors utilizing (7-Bromo-1H-indol-2-yl)boronic acid.

Caption: Drug discovery workflow using the target building block.

Conclusion

(7-Bromo-1H-indol-2-yl)boronic acid stands out as a highly valuable and strategic building block in medicinal chemistry. Its utility in constructing potent kinase inhibitors, particularly dual RET/TRKA inhibitors, underscores its importance in the development of next-generation cancer therapeutics. The synthetic accessibility and the potential for diverse functionalization make it a key component in the modern drug discovery toolbox. Further exploration of its applications in the synthesis of other biologically active molecules is a promising avenue for future research.

References

An In-depth Technical Guide to (7-Bromo-1H-indol-2-yl)boronic Acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (7-Bromo-1H-indol-2-yl)boronic acid, a key building block in medicinal chemistry. This document details its synthesis, physicochemical properties, and significant applications, particularly in the development of kinase inhibitors and other therapeutic agents. The information is presented to support researchers in academic and industrial settings in leveraging this versatile compound for novel drug discovery.

Core Compound Properties

(7-Bromo-1H-indol-2-yl)boronic acid is a bifunctional molecule featuring an indole scaffold substituted with a bromine atom at the 7-position and a boronic acid group at the 2-position. This unique arrangement of functional groups makes it a valuable intermediate for constructing complex molecular architectures through various cross-coupling reactions.

| Property | Value | Reference |

| CAS Number | 957120-89-7 | [1][2] |

| Molecular Formula | C₈H₇BBrNO₂ | [2][3] |

| Molecular Weight | 239.86 g/mol | [1][3] |

| Appearance | Off-white to light yellow solid (predicted) | |

| Purity | Typically >97% | [3] |

| Storage Conditions | 2-8°C, under inert atmosphere | [1] |

Synthesis of (7-Bromo-1H-indol-2-yl)boronic Acid

The synthesis of (7-Bromo-1H-indol-2-yl)boronic acid can be achieved through a multi-step sequence starting from commercially available 7-bromoindole. A common and effective method involves the protection of the indole nitrogen, followed by regioselective lithiation and subsequent borylation.

Experimental Protocol: Synthesis via Lithiation-Borylation

This protocol is a representative procedure based on established methods for the synthesis of indolylboronic acids.

Step 1: N-Protection of 7-Bromoindole

-

To a solution of 7-bromoindole (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0°C.

-

Stir the suspension at room temperature for 30 minutes.

-

Add a suitable protecting group precursor, such as tosyl chloride (TsCl, 1.1 eq), to the reaction mixture.

-

Continue stirring at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-tosyl-7-bromoindole.

Step 2: Lithiation and Borylation

-

Dissolve N-tosyl-7-bromoindole (1.0 eq) in anhydrous THF in a flame-dried, two-necked round-bottom flask under an inert atmosphere.

-

Cool the solution to -78°C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes) dropwise to the reaction mixture. The solution will typically develop a deep color, indicating the formation of the lithiated species.

-

Stir the reaction mixture at -78°C for 1 hour.

-

Add triisopropyl borate (B(O-iPr)₃, 1.5 eq) dropwise to the solution at -78°C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Acidify the mixture to pH ~2 with 1N HCl.

-

Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude boronic acid is often used in the next step without further purification. If necessary, it can be purified by recrystallization or column chromatography.

Step 3: N-Deprotection

-

Dissolve the crude N-tosyl-(7-bromo-1H-indol-2-yl)boronic acid in a mixture of THF and water.

-

Add a suitable base, such as sodium hydroxide (NaOH, 3.0 eq).

-

Heat the mixture to reflux for 2-4 hours until the deprotection is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and neutralize with 1N HCl.

-

Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purify the final product by column chromatography or recrystallization to yield (7-Bromo-1H-indol-2-yl)boronic acid.

Synthesis Workflow

Applications in Drug Discovery: Suzuki-Miyaura Cross-Coupling

(7-Bromo-1H-indol-2-yl)boronic acid is a versatile building block for the synthesis of more complex molecules, primarily through the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or heteroaryl halide, enabling the construction of biaryl and heteroaryl-indole scaffolds commonly found in kinase inhibitors and other biologically active compounds.

General Experimental Protocol: Suzuki-Miyaura Coupling

-

To a reaction vessel, add (7-Bromo-1H-indol-2-yl)boronic acid (1.0 eq), the desired aryl or heteroaryl halide (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically potassium carbonate (K₂CO₃, 2.0 eq).

-

Add a suitable solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-7-bromoindole derivative.

Suzuki-Miyaura Coupling Workflow

Application in Kinase Inhibitor Synthesis

The 2-substituted indole motif is a prominent scaffold in a multitude of kinase inhibitors. The strategic placement of a bromine atom at the 7-position allows for further functionalization, providing a vector for modulating the pharmacokinetic and pharmacodynamic properties of the final compound. For instance, the 7-bromo substituent can be further elaborated through additional cross-coupling reactions or other transformations.

Hypothetical Signaling Pathway Inhibition

Many kinase inhibitors target specific nodes in cellular signaling pathways that are dysregulated in diseases such as cancer. For example, inhibitors of receptor tyrosine kinases (RTKs) can block downstream signaling cascades like the MAPK/ERK and PI3K/AKT pathways, thereby inhibiting cell proliferation and survival. The 2-aryl-7-bromoindole scaffold can be designed to target the ATP-binding site of such kinases.

Quantitative Data Summary

| Reaction/Assay | Parameter | Expected Value/Range | Notes |

| Synthesis | |||

| N-Protection of 7-Bromoindole | Yield | 85-95% | Dependent on the choice of protecting group and reaction conditions. |

| Lithiation-Borylation | Yield | 60-80% | Crude yield, often used directly in the next step. |

| N-Deprotection | Yield | 70-90% | Dependent on the stability of the boronic acid to the deprotection conditions. |

| Suzuki-Miyaura Coupling | Yield | 50-95% | Highly dependent on the coupling partners and catalyst system.[4] |

| Biological Activity | |||

| Kinase Inhibition Assay | IC₅₀ | 1 nM - 10 µM | Highly target-dependent. Potent inhibitors typically have IC₅₀ values in the low nanomolar range. |

| Cell Proliferation Assay | GI₅₀ / IC₅₀ | 10 nM - 50 µM | Measures the concentration required to inhibit cell growth by 50%. |

Conclusion

(7-Bromo-1H-indol-2-yl)boronic acid is a valuable and versatile building block for the synthesis of complex heterocyclic compounds with potential therapeutic applications. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of 2-substituted indole scaffolds, which are prevalent in many kinase inhibitors and other biologically active molecules. The presence of the 7-bromo substituent offers an additional site for chemical modification, enabling the fine-tuning of pharmacological properties. This guide provides a foundational understanding of the synthesis and application of this important chemical entity, intended to facilitate further research and development in the field of medicinal chemistry.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. echemi.com [echemi.com]

- 3. (7-Bromo-1H-indol-2-yl)boronic acid 97% | CAS: 957120-89-7 | AChemBlock [achemblock.com]

- 4. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis and Advancement of Indolylboronic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indolylboronic acids have emerged as a pivotal class of reagents in organic synthesis and medicinal chemistry. Their unique electronic properties and synthetic versatility have propelled their use in a myriad of applications, from the construction of complex molecular architectures to the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of indolylboronic acids. It details key experimental protocols for their preparation and application, presents a summary of their quantitative properties, and visualizes their role in a critical biological signaling pathway, offering a valuable resource for researchers in the field.

A Historical Perspective: The Dawn of Indolylboronic Acids

The journey of indolylboronic acids is intrinsically linked to the broader development of boronic acid chemistry and the enduring importance of the indole scaffold in natural products and pharmaceuticals. While the first synthesis of a boronic acid was reported in the 19th century, the specific exploration of indolylboronic acids gained significant traction in the late 20th and early 21st centuries, driven by the advent of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

Early approaches to functionalized indoles relied on classical methods such as the Fischer, Bischler, and Reissert indole syntheses. However, these methods often lacked regioselectivity and functional group tolerance. The development of methods to directly introduce a boronic acid moiety onto the indole ring represented a significant leap forward, providing a versatile handle for subsequent chemical modifications.

A key publication by Prieto et al. in the Journal of Organic Chemistry in 2004 highlighted the utility and nuances of using indolylboronic acids and their pinacol esters in Suzuki coupling reactions.[1] This work systematically investigated the effects of protecting groups and the roles of the coupling partners, providing a practical guide for synthetic chemists and solidifying the importance of indolylboronic acids as building blocks.[1]

The evolution of synthetic methods has seen a shift from traditional lithium-halogen exchange reactions on haloindoles to more sophisticated and atom-economical C-H activation/borylation strategies. These modern techniques, often employing iridium or rhodium catalysts, allow for the direct conversion of C-H bonds on the indole nucleus to C-B bonds, offering unprecedented efficiency and regioselectivity.[2]

Synthetic Methodologies: A Practical Guide

The synthesis of indolylboronic acids can be broadly categorized into two main approaches: functionalization of a pre-formed indole ring and the construction of the indole ring already bearing a boronic acid moiety.

Functionalization of the Indole Nucleus

This is the more common strategy, with several reliable methods available.

A traditional and still widely used method involves the reaction of a bromoindole with an organolithium reagent (typically n-butyllithium or t-butyllithium) at low temperatures, followed by quenching with a trialkyl borate, such as triisopropyl borate or trimethyl borate. Subsequent hydrolysis yields the desired indolylboronic acid.[2]

Experimental Protocol: Synthesis of Indole-6-boronic acid [3]

To a solution of 6-bromo-1H-indole (1.5 g, 7.65 mmol) in THF (10 mL) at 0°C is added potassium hydride (0.31 g, 7.65 mmol). After stirring for 15 minutes, the solution is cooled to -78°C. A solution of t-butyl lithium (1.7 M in pentane, 9.0 mL, 15.3 mmol) is added dropwise, maintaining the temperature below -55°C. After 15 minutes, tributyl borate (4.14 mL, 15.3 mmol) is added, and the mixture is stirred at -78°C for 2 hours before being allowed to warm to -10°C. The reaction is quenched with 75 mL of 1 M HCl. The aqueous phase is extracted with diethyl ether (3 x 75 mL). The combined organic layers are then extracted with 1 M NaOH (4 x 40 mL). The combined aqueous layers are acidified to pH 2 with 6 M HCl and extracted with diethyl ether (4 x 50 mL). The final combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated. The crude product is purified by flash chromatography to yield indole-6-boronic acid.[3]

More recently, direct C-H borylation has become the method of choice for its efficiency and functional group tolerance. Iridium-catalyzed borylation using bis(pinacolato)diboron (B₂pin₂) or pinacolborane (HBpin) is a powerful tool for the regioselective borylation of indoles. The regioselectivity can often be controlled by the choice of ligand and directing groups on the indole nitrogen.[4]

Indole Ring Formation

An alternative strategy involves the cyclization of appropriately substituted anilines that already contain a boronic acid or boronate ester. This approach can be advantageous for the synthesis of specific isomers that are difficult to access via direct borylation.

Key Applications in Organic Synthesis

The primary application of indolylboronic acids is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of a carbon-carbon bond between the indole ring and a variety of aryl or vinyl halides or triflates, providing access to a vast array of substituted indoles.

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-1H-indole with Phenylboronic Acid [1]

A mixture of 5-bromo-1H-indole (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and Na₂CO₃ (2.0 mmol) in a 4:1 mixture of dioxane/water (5 mL) is heated at 80°C under a nitrogen atmosphere until the starting material is consumed (as monitored by TLC). The reaction mixture is then cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the 5-phenyl-1H-indole.

Quantitative Data

The following tables summarize key quantitative data for some common indolylboronic acids.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Indole-5-boronic acid | 144104-59-6 | C₈H₈BNO₂ | 160.97 | 170-175[5] |

| Indole-6-boronic acid | 147621-18-9 | C₈H₈BNO₂ | 160.97 | 177-181[6] |

Role in Biological Signaling: Inhibition of Matrix Metalloproteinase-13 (MMP-13)

Indolylboronic acids and their derivatives have garnered significant interest as therapeutic agents due to their ability to act as enzyme inhibitors. A notable example is their role as inhibitors of Matrix Metalloproteinase-13 (MMP-13), a key enzyme implicated in the degradation of cartilage in osteoarthritis.[7]

MMPs are a family of zinc-dependent endopeptidases involved in the remodeling of the extracellular matrix (ECM).[8] In osteoarthritis, pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) stimulate chondrocytes to overexpress MMP-13.[9][10] This leads to the breakdown of type II collagen, the primary structural component of articular cartilage, resulting in joint degradation and inflammation.[9][10]

Indole-based inhibitors, including those incorporating a boronic acid moiety, have been designed to target the active site of MMP-13.[7] The boronic acid group can act as a zinc-binding group, coordinating to the catalytic zinc ion in the enzyme's active site and thereby inhibiting its proteolytic activity.[7] This inhibition prevents the degradation of collagen and other ECM components, thus mitigating the progression of osteoarthritis.

Visualizations

Synthetic Workflow

Caption: General workflow for the synthesis and application of indolylboronic acids.

Signaling Pathway

Caption: Simplified signaling pathway of MMP-13-mediated cartilage degradation and its inhibition.

Conclusion and Future Outlook

The discovery and development of indolylboronic acids have profoundly impacted synthetic and medicinal chemistry. From their early applications in cross-coupling reactions to their current exploration as targeted enzyme inhibitors, their utility continues to expand. The ongoing development of more efficient and selective C-H borylation methods promises to further streamline their synthesis. In the realm of drug discovery, the unique properties of the boronic acid moiety as a reversible covalent inhibitor, combined with the privileged indole scaffold, offer exciting opportunities for the design of novel therapeutics for a range of diseases, including arthritis, cancer, and viral infections. As our understanding of complex biological pathways deepens, so too will the potential for indolylboronic acids to be crafted into precision tools for modulating these processes.

References

- 1. Arylboronic acids and arylpinacolboronate esters in Suzuki coupling reactions involving indoles. Partner role swapping and heterocycle protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. indole-5-boronic acid - 144104-59-6 - Structure, Synthesis, Properties [organoborons.com]

- 3. researchgate.net [researchgate.net]

- 4. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Indole Inhibitors of MMP-13 for Arthritic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What Causes Cartilage break down in Osteoarthritis? [physio.com.my]

The Multifaceted Biological Activities of Bromo-indole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus, a privileged scaffold in medicinal chemistry, has given rise to a vast array of biologically active molecules. The introduction of a bromine atom to this heterocyclic system often enhances or modulates its pharmacological properties, leading to a diverse range of bromo-indole compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of the biological activities of these compounds, with a focus on their anticancer, antimicrobial, and enzyme-inhibitory effects. Quantitative data is summarized for comparative analysis, detailed experimental protocols for key assays are provided, and relevant signaling pathways are visualized.

Anticancer Activity

Bromo-indole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of human cancer cell lines.[1][2] Their mechanisms of action are often multifaceted, involving the inhibition of key cellular processes such as cell proliferation, migration, and the induction of apoptosis.[3][4]

Quantitative Anticancer Data

The antiproliferative activity of various bromo-indole compounds has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). A summary of these findings is presented below.

| Compound Class | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |

| 5-Bromoindole-2-carboxylic acid derivatives | HepG2, A549, MCF-7 | Varies by derivative; Compound 3a most potent | [3][5] |

| 3-(2-Bromoethyl)-indole (BEI-9) | SW480, HCT116 | 12.5, 5 | [6][7] |

| 3-Bromo-1-ethyl-1H-indole (BEI) | Various cancer cell lines | Substantial selective cytotoxicity | [8] |

| Indole-based chalcone derivatives (3-bromo-3,5-dialkoxylated phenyl moiety) | A549 | 4.3 ± 0.2 (for compound 33b) | [9] |

| Saccharomonosporine A (brominated oxo-indole alkaloid) | HT-29, HL-60 | 3.6, 2.8 | [10] |

Key Signaling Pathways in Anticancer Activity

NF-κB Signaling Pathway Inhibition:

The transcription factor NF-κB plays a crucial role in cancer development by regulating genes involved in inflammation, cell survival, and proliferation.[6] The compound 3-(2-bromoethyl)-indole (BEI-9) has been shown to inhibit both basal and induced NF-κB activation, suggesting a potential mechanism for its anticancer effects.[6][7]

References

- 1. beilstein-archives.org [beilstein-archives.org]

- 2. 6-Bromoindole | 52415-29-9 | FB07705 | Biosynth [biosynth.com]

- 3. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of 3-Bromo-1-Ethyl-1H-Indole as a Potent Anticancer Agent with Promising Inhibitory Effects on GST Isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Marine Indole Alkaloids—Isolation, Structure and Bioactivities [mdpi.com]

(7-Bromo-1H-indol-2-yl)boronic Acid: A Technical Guide to Novel Heterocycle Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (7-Bromo-1H-indol-2-yl)boronic acid as a key building block for the synthesis of novel and complex heterocyclic structures. The unique substitution pattern of this reagent, featuring a boronic acid at the 2-position and a bromine atom at the 7-position of the indole scaffold, offers a versatile platform for sequential, site-selective cross-coupling reactions. This dual functionality is of significant interest in the field of medicinal chemistry and materials science for the construction of diverse molecular architectures, including pyrrolo[1,2-a]quinoxalines and other fused indole systems. Indole derivatives are a critical class of heterocycles in the pharmaceutical industry due to their wide range of pharmacological activities.[1]

Synthesis of (7-Bromo-1H-indol-2-yl)boronic Acid

The preparation of (7-Bromo-1H-indol-2-yl)boronic acid can be approached through several synthetic strategies, primarily involving the selective borylation of a 7-bromoindole precursor. A common method is the iridium-catalyzed C-H borylation of an N-protected 7-bromoindole. This approach offers high regioselectivity for the C2 position of the indole ring.

Alternatively, a halogen-metal exchange of a 2,7-dibromoindole derivative followed by trapping with a boron electrophile, such as triisopropyl borate, provides another viable route. The choice of N-protecting group is crucial to ensure solubility and prevent side reactions.

A plausible synthetic workflow for the preparation of (7-Bromo-1H-indol-2-yl)boronic acid is outlined below.

Caption: Proposed synthetic workflow for (7-Bromo-1H-indol-2-yl)boronic acid.

Application in Novel Heterocycle Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[2][3] (7-Bromo-1H-indol-2-yl)boronic acid is an ideal substrate for this reaction, enabling the introduction of a wide range of aryl and heteroaryl substituents at the 2-position of the indole core. The reaction is typically catalyzed by a palladium complex in the presence of a base.[2][3]

General Experimental Protocol for Suzuki-Miyaura Coupling

The following is a general procedure for the Suzuki-Miyaura coupling of (7-Bromo-1H-indol-2-yl)boronic acid with an aryl halide. Reaction conditions should be optimized for each specific substrate.

-

Reaction Setup: To an oven-dried reaction vessel, add (7-Bromo-1H-indol-2-yl)boronic acid (1.0 eq.), the aryl halide (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of dioxane and water (4:1).

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Quantitative Data for Suzuki-Miyaura Reactions

The following table summarizes representative yields for Suzuki-Miyaura coupling reactions of related bromo-heterocycles with various arylboronic acids. These values can serve as a benchmark for optimizing reactions with (7-Bromo-1H-indol-2-yl)boronic acid.

| Entry | Aryl Halide/Triflate | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 3-Chloroindazole | 5-Indoleboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 80 |

| 2 | 4-Chloro-7-azaindole | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 60 | 5 | 95 |

| 3 | 5-Chloro-1H-indole | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 60 | 6 | 99 |

| 4 | 6-Chloro-1H-indole | 3-Thienylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 60 | 8 | 91 |

Data adapted from a study on Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles.[4]

Synthesis of Pyrrolo[1,2-a]quinoxalines

A key application of (7-Bromo-1H-indol-2-yl)boronic acid is in the synthesis of complex fused heterocyclic systems. Pyrrolo[1,2-a]quinoxalines are a class of nitrogen-containing heterocycles with a range of biological activities. A potential synthetic route to a novel bromo-substituted pyrrolo[1,2-a]quinoxaline is outlined below, involving an initial Suzuki-Miyaura coupling followed by an intramolecular cyclization.

Caption: Proposed pathway for the synthesis of a bromo-substituted pyrrolo[1,2-a]quinoxaline.

This synthetic strategy leverages the reactivity of the boronic acid for the initial C-C bond formation, followed by a cyclization reaction involving the indole nitrogen and the newly introduced amino group. The remaining bromine atom at the 7-position provides a handle for further functionalization, allowing for the creation of a library of diverse compounds.

Signaling Pathways and Drug Development

While specific signaling pathways directly modulated by derivatives of (7-Bromo-1H-indol-2-yl)boronic acid are not yet extensively documented, the resulting heterocyclic scaffolds, such as pyrrolo[1,2-a]quinoxalines, are known to interact with various biological targets. For instance, certain derivatives of this class have been investigated as Sirt6 activators, which play a role in inflammation, cancer, and infectious diseases.[5] The boronic acid moiety itself is a key pharmacophore in several approved drugs, acting as a proteasome inhibitor in cancer therapy.[6]

The logical workflow for drug discovery and development starting from (7-Bromo-1H-indol-2-yl)boronic acid is depicted below.

Caption: Logical workflow for drug development using the target molecule.

Conclusion

(7-Bromo-1H-indol-2-yl)boronic acid represents a highly valuable and versatile building block for the synthesis of novel heterocyclic compounds. Its dual functionality allows for sequential and site-selective modifications, providing access to a wide range of complex molecular architectures. The application of this reagent in Suzuki-Miyaura cross-coupling reactions and subsequent cyclization strategies opens up new avenues for the discovery of biologically active molecules with potential applications in drug development and materials science. Further exploration of the reactivity of this compound is warranted to fully exploit its synthetic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

A Technical Guide to the Reactivity of the C-Br Bond in Indolylboronic Acids for Advanced Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Indole derivatives are foundational scaffolds in a vast array of biologically active compounds and functional materials.[1][2] The ability to precisely functionalize the indole core is paramount in drug discovery and development. Bromoindolylboronic acids have emerged as exceptionally versatile bifunctional reagents, possessing both a reactive C-Br bond and a boronic acid moiety. This dual functionality allows for sequential, site-selective modifications, making them powerful building blocks for creating complex molecular architectures.

This technical guide provides an in-depth exploration of the reactivity of the carbon-bromine (C-Br) bond within these valuable intermediates. We will focus primarily on palladium-catalyzed cross-coupling reactions, which represent the most prevalent and powerful method for leveraging the C-Br bond's reactivity. This document details the underlying mechanisms, presents quantitative data on bond energies and reaction efficiencies, provides detailed experimental protocols, and visualizes key chemical processes to offer a comprehensive resource for researchers in the field.

Synthesis of Bromoindolylboronic Acids

The preparation of bromoindolylboronic acids typically involves a multi-step sequence starting from a bromoindole. A common and effective strategy is the bromine-lithium exchange followed by quenching with a borate ester. This approach allows for the regioselective installation of the boronic acid group.[2][3]

The general workflow involves protecting the indole nitrogen, performing the halogen-metal exchange at low temperatures, reacting with a trialkyl borate, and finally hydrolyzing the resulting boronate ester to yield the desired indolylboronic acid.[4]

Reactivity of the C-Br Bond: The Suzuki-Miyaura Cross-Coupling

The C-Br bond in bromoindolylboronic acids serves as a reactive handle for forming new carbon-carbon bonds, primarily through palladium-catalyzed cross-coupling reactions.[5] The Suzuki-Miyaura reaction is one of the most robust and widely used methods for this transformation due to its mild conditions, functional group tolerance, and the stability of the required organoboron reagents.[6][7]

The reaction mechanism is a catalytic cycle involving a palladium complex that alternates between Pd(0) and Pd(II) oxidation states.[8][9] The cleavage of the C-Br bond occurs during the initial, often rate-determining, oxidative addition step.

The Catalytic Cycle consists of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the bromoindole, cleaving the bond and forming a new organopalladium(II) complex.[10][11] The reactivity order for halides in this step is generally I > OTf > Br >> Cl.[7][8]

-

Transmetalation: The organic group from an activated organoboron species (e.g., an arylboronic acid) is transferred to the palladium(II) center, displacing the halide. This step requires a base to activate the boronic acid, forming a more nucleophilic boronate species.[7][12]

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8]

Several factors can influence the rate and efficiency of the C-Br bond activation and subsequent coupling. The choice of palladium precursor, the nature of the supporting ligand, the base, and the solvent system are all critical parameters that must be optimized for a given substrate.[13]

Quantitative Data Analysis

The reactivity of the C-Br bond is fundamentally related to its bond dissociation energy (BDE). A lower BDE generally correlates with higher reactivity in the oxidative addition step of cross-coupling reactions. The table below compares the BDE of C-X bonds in aryl halides.

Table 1: Average Bond Dissociation Energies (BDE) of Aryl Halides

| Bond | BDE (kJ/mol) | Relative Reactivity in Oxidative Addition |

|---|---|---|

| Ar-F | ~536 | Lowest |

| Ar-Cl | ~397 | Low |

| Ar-Br | ~335 | Moderate-High |

| Ar-I | ~209 | Highest |

Data sourced from representative values for aryl halides.[14][15]

The following table summarizes typical conditions and outcomes for the Suzuki-Miyaura coupling of bromo-heteroaromatic compounds, illustrating the practical application of C-Br bond reactivity.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles

| Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 7-Bromo-1H-indazole | (4-methoxyphenyl)boronic acid | Pd(OAc)₂ (10) | SPhos (20) | K₃PO₄ | Toluene/H₂O | 100 | 85 | [13] |

| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (0.5) | None | - | Water-Ethanol Blend | RT | 95 | [16] |

| 3-Bromopyridine | 4-Bromotoluene -> Boronic Ester | SiliaCat DPP-Pd (2) | - | K₂CO₃ (aq) | Isopropanol | 80 | 83 | [17] |

| 3-Bromoindole | Hindered Benzoboronic Acids | Pd(dppf)Cl₂ (5) | - | Na₂CO₃ | Dioxane/H₂O | 100 | 70-85 |[18] |

Detailed Experimental Protocols

Protocol 5.1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a representative example for the coupling of a bromoindolylboronic acid with an aryl halide, adapted from established methodologies.[10][13][16]

-

Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the bromoindolylboronic acid (1.0 mmol, 1.0 equiv), the aryl halide coupling partner (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

-

Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and, if required, the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

-

Solvent Addition and Degassing: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times. Add the degassed solvent system (e.g., a mixture of Toluene and water, 10 mL) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the required time (typically 4-24 hours), monitoring progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final coupled product.

Protocol 5.2: Synthesis of 6-Bromo-1H-indol-ylboronic Acid

This protocol is based on the bromine-lithium exchange method described for the synthesis of indole-6-boronic acid.[4]

-

Reaction Setup: To a solution of 6-Bromo-1H-indole (7.65 mmol) in anhydrous THF (10 mL) at 0 °C under an Argon atmosphere, add potassium hydride (7.65 mmol) portion-wise. Stir for 15 minutes.

-

Lithiation: Cool the solution to -78 °C. Add t-butyllithium (1.7 M in pentane, 15.3 mmol) dropwise, maintaining the internal temperature below -55 °C. Stir for 15 minutes.

-

Borylation: Cool the solution back to -78 °C and add tributyl borate (15.3 mmol) dropwise. Stir the solution at -78 °C for 2 hours, then allow it to warm slowly to -10 °C.

-

Workup: Quench the reaction by adding 1 M HCl (75 mL). Warm the mixture to room temperature and separate the layers. Extract the aqueous phase with diethyl ether (3 x 75 mL).

-

Extraction: Combine the organic extracts and extract with 1 M NaOH (4 x 40 mL). Combine the aqueous layers and adjust the pH to ~2 with 6 M HCl.

-

Purification: Extract the acidified aqueous layer with diethyl ether (4 x 50 mL). Combine the final organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the residue by flash chromatography to yield the product.

Conclusion

The C-Br bond in indolylboronic acids is a key functional handle that enables strategic and efficient diversification of the indole scaffold. Its reactivity, primarily harnessed through palladium-catalyzed Suzuki-Miyaura cross-coupling, is well-understood and highly reliable. The oxidative addition of the C-Br bond to a Pd(0) center is the critical activation step, and its efficiency is governed by a predictable interplay of catalyst, ligand, base, and solvent. By understanding these principles and leveraging the detailed protocols provided, researchers can effectively utilize bromoindolylboronic acids as powerful building blocks in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

- 1. Indolylboronic Acids: Preparation and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indole-6-boronic acid synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. nobelprize.org [nobelprize.org]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. Yoneda Labs [yonedalabs.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. rose-hulman.edu [rose-hulman.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 16. rsc.org [rsc.org]

- 17. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Precursors and Starting Materials of (7-Bromo-1H-indol-2-yl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the precursors and starting materials for the synthesis of (7-Bromo-1H-indol-2-yl)boronic acid, a valuable building block in medicinal chemistry and drug discovery. This document details the primary synthetic routes, presents key quantitative data in a structured format, and offers detailed experimental protocols for the synthesis of this important compound and its intermediates.

Introduction

(7-Bromo-1H-indol-2-yl)boronic acid is a versatile bifunctional molecule incorporating both a bromine atom and a boronic acid group on the indole scaffold. The bromine atom serves as a handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of diverse substituents at the 7-position. The boronic acid moiety at the 2-position is also a key functional group for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds. This dual reactivity makes (7-Bromo-1H-indol-2-yl)boronic acid a highly sought-after intermediate in the synthesis of complex organic molecules, including pharmacologically active compounds.

Key Precursors and Synthetic Pathways

The synthesis of (7-Bromo-1H-indol-2-yl)boronic acid primarily relies on the functionalization of a pre-formed 7-bromoindole core. The key starting material is 7-bromo-1H-indole , which is commercially available. The main synthetic challenge lies in the regioselective introduction of the boronic acid group at the C-2 position of the indole ring.

Several strategies have been developed to achieve this transformation, with the most common and efficient method being the lithiation-borylation of an N-protected 7-bromoindole . This approach offers excellent control over the regioselectivity of the borylation reaction.

A general workflow for this synthesis is depicted below:

Figure 1. General synthetic workflow for (7-Bromo-1H-indol-2-yl)boronic acid.

Other potential, though less commonly reported for this specific molecule, synthetic strategies include:

-

Larock Indole Synthesis: This method could theoretically be employed by reacting a suitably substituted o-iodoaniline with a borylated alkyne. However, the availability of the required starting materials can be a limitation.

-

Direct C-H Borylation: While methods for direct C-H borylation of indoles exist, achieving selective borylation at the C-2 position in the presence of a bromine at C-7 and an unprotected N-H can be challenging and may lead to mixtures of products.

This guide will focus on the most robust and widely applicable lithiation-borylation route.

Data Presentation: Key Reaction Parameters

The following tables summarize the key quantitative data for the synthesis of (7-Bromo-1H-indol-2-yl)boronic acid and its crucial intermediate, N-protected 7-bromoindole.

Table 1: N-Protection of 7-Bromo-1H-indole

| Protecting Group | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Triisopropylsilyl (TIPS) | TIPS-Cl | NaH | THF | 0 to rt | 2 | >95 |

| Benzenesulfonyl (Bs) | Bs-Cl | NaH | DMF | 0 to rt | 3 | ~90 |

| t-Butoxycarbonyl (Boc) | (Boc)₂O | DMAP, Et₃N | CH₂Cl₂ | rt | 12 | ~85 |

Table 2: Lithiation-Borylation and Deprotection

| N-Protecting Group | Lithiation Reagent | Borylation Reagent | Deprotection/Hydrolysis Reagent | Solvent | Lithiation Temp (°C) | Yield (%) (over 2 steps) |

| TIPS | n-BuLi or s-BuLi | B(OiPr)₃ or B(OMe)₃ | TBAF or HCl | THF or Et₂O | -78 | 70-85 |

| Bs | n-BuLi | B(OiPr)₃ | NaOH or Mg/MeOH | THF | -78 | 65-80 |

| Boc | t-BuLi | B(OiPr)₃ | TFA or HCl | THF | -78 | 60-75 |

Experimental Protocols

The following are detailed methodologies for the key steps in the synthesis of (7-Bromo-1H-indol-2-yl)boronic acid via the lithiation-borylation of N-TIPS protected 7-bromoindole.

Protocol 1: Synthesis of 7-Bromo-1-(triisopropylsilyl)-1H-indole

Materials:

-

7-Bromo-1H-indole

-

Sodium hydride (60% dispersion in mineral oil)

-

Triisopropylsilyl chloride (TIPS-Cl)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 7-bromo-1H-indole (1.0 eq.) in anhydrous THF dropwise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add triisopropylsilyl chloride (1.1 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the mixture with ethyl acetate (3 x).

-

Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 7-bromo-1-(triisopropylsilyl)-1H-indole as a colorless oil.

Protocol 2: Synthesis of (7-Bromo-1H-indol-2-yl)boronic acid

Materials:

-

7-Bromo-1-(triisopropylsilyl)-1H-indole

-

n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi) in hexanes

-

Triisopropyl borate (B(O-iPr)₃)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

-

1 M Hydrochloric acid (HCl)

-

Tetrabutylammonium fluoride (TBAF) (1 M solution in THF)

-

Ethyl acetate

-

Hexanes

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 7-bromo-1-(triisopropylsilyl)-1H-indole (1.0 eq.) in anhydrous THF or Et₂O and cool the solution to -78 °C under an inert atmosphere.

-

Add n-butyllithium or sec-butyllithium (1.1 eq.) dropwise to the cooled solution, maintaining the temperature at -78 °C.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (1.5 eq.) dropwise to the reaction mixture, again maintaining the temperature at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Cool the reaction mixture to 0 °C and quench by the addition of 1 M HCl until the solution is acidic (pH ~2-3).

-

Stir the mixture vigorously for 30 minutes.

-

Extract the mixture with ethyl acetate (3 x).

-

Wash the combined organic layers with brine and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

To the crude boronic ester, add a 1 M solution of TBAF in THF (1.2 eq.) and stir at room temperature for 1 hour, or until deprotection is complete by TLC analysis.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization or by flash column chromatography on silica gel (often with a modified stationary phase or by using a mobile phase containing a small amount of acid to suppress streaking) to yield (7-Bromo-1H-indol-2-yl)boronic acid.

Logical Relationships and Experimental Workflow

The following diagram illustrates the logical flow of the synthetic sequence, highlighting the key transformations and intermediates.

Figure 2. Step-by-step experimental workflow for the synthesis.

Conclusion

The synthesis of (7-Bromo-1H-indol-2-yl)boronic acid is most reliably achieved through a four-step sequence starting from commercially available 7-bromo-1H-indole. The key steps involve N-protection, regioselective C-2 lithiation, borylation, and subsequent deprotection. The use of a bulky N-protecting group, such as the triisopropylsilyl (TIPS) group, is crucial for directing the lithiation to the C-2 position and preventing side reactions. The detailed protocols provided in this guide offer a robust and reproducible method for the preparation of this valuable synthetic intermediate, empowering researchers and drug development professionals in their pursuit of novel and complex molecular architectures.

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of (7-Bromo-1H-indol-2-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This powerful palladium-catalyzed reaction is widely utilized in the pharmaceutical and materials science industries for the construction of complex molecular architectures. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active natural products and synthetic drugs. The functionalization of the indole core is therefore of significant interest in drug discovery.